O-(4-Aminophenyl) O,O-dimethyl phosphorothioate
Description
Properties
CAS No. |
13244-86-5 |
|---|---|
Molecular Formula |
C8H12NO3PS |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
4-dimethoxyphosphinothioyloxyaniline |
InChI |
InChI=1S/C8H12NO3PS/c1-10-13(14,11-2)12-8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 |
InChI Key |
CIKAVYHMBMVONV-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Aminophenyl) O,O-dimethyl phosphorothioate typically involves the reaction of 4-aminophenol with O,O-dimethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
O-(4-Aminophenyl) O,O-dimethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphorothioates.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
O-(4-Aminophenyl) O,O-dimethyl phosphorothioate has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives of phosphorothioate have demonstrated effectiveness against various cancer cell lines, including breast (MCF7) and lung (A549) cancers.
Mechanisms of Action
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Enzymatic Activity : It may inhibit enzymes that are crucial for cancer cell survival.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest, particularly in the G1 phase, preventing further proliferation of cancer cells.
Agricultural Applications
Pesticide Development
this compound is structurally related to several organophosphate pesticides. Its application in pest control has been explored due to its potential to disrupt the nervous systems of pests. Research indicates that this compound may exhibit insecticidal properties similar to established pesticides, making it a candidate for development in agricultural practices.
Environmental Fate and Metabolism
Understanding the environmental fate of this compound is crucial for assessing its safety and efficacy as a pesticide. Studies have shown that compounds like this compound undergo metabolic processes in various organisms, influencing their persistence in the environment.
Case Study 1: Anticancer Efficacy
In a study involving the A549 lung cancer cell line, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
Case Study 2: Agricultural Application
Research on the insecticidal properties of similar compounds revealed that they could effectively reduce pest populations in controlled environments. The application of these compounds in agricultural settings showed promise in enhancing crop yields while minimizing environmental impact.
Mechanism of Action
The mechanism of action of O-(4-Aminophenyl) O,O-dimethyl phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. This mechanism is similar to that of other organophosphorus compounds used as insecticides.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among aryl phosphorothioates lie in the substituents on the phenyl ring, which significantly impact physicochemical properties and bioactivity. Below is a comparative analysis:
*Estimated based on the polarity of the amino group compared to nitro analogs.
Key Research Findings
- Electron-Donating vs. Withdrawing Groups: The amino group in the target compound likely enhances solubility compared to nitro derivatives (e.g., Fenitrothion, logP ~3.5–4.0) due to its polarity . However, this may reduce lipid membrane permeability, affecting pesticidal efficacy.
- Toxicity: Nitro-containing compounds (e.g., Parathion-methyl) exhibit higher acute toxicity due to metabolic activation into paraoxon, a potent acetylcholinesterase inhibitor . The amino group may mitigate this by altering metabolic pathways.
- Stability: Electron-withdrawing groups (e.g., -NO₂) increase hydrolysis resistance, whereas electron-donating groups (e.g., -NH₂) may accelerate degradation in environmental or biological systems .
Biological Activity
O-(4-Aminophenyl) O,O-dimethyl phosphorothioate is an organophosphorus compound that has garnered attention due to its biological activity, particularly in relation to its potential as a pesticide and its effects on various biological systems. This article explores the compound's biological activity, including its mechanism of action, toxicity, metabolic pathways, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Chemical Formula : C₉H₁₁N₁O₃PS
- Molecular Weight : 229.24 g/mol
This compound contains a phosphorothioate group, which is significant for its biological interactions, particularly with acetylcholinesterase (AChE), an enzyme critical for neurotransmission.
The primary mechanism of action for this compound involves the inhibition of AChE. By binding to the active site of AChE, it prevents the breakdown of acetylcholine (ACh), leading to an accumulation of this neurotransmitter at synapses. This can result in overstimulation of cholinergic receptors, causing various physiological effects.
Key Effects:
- Neurological Symptoms : Increased ACh levels can lead to symptoms such as muscle twitching, respiratory distress, and potentially fatal outcomes if exposure is significant.
- Toxicity : The compound exhibits acute toxicity, with lethal doses varying based on the exposure route (oral, dermal, inhalation).
Toxicological Studies
A variety of studies have been conducted to assess the toxicological profile of this compound. The following table summarizes findings from key studies:
Metabolic Pathways
The metabolism of this compound involves several pathways that lead to various metabolites. Key metabolites include:
- Desmethylfenitrothion : Resulting from demethylation processes.
- Hydrolysis Products : Formed through reaction with water, leading to less toxic forms.
The metabolic fate in different organisms has been documented, showing variations based on species and exposure conditions.
Case Study 1: Environmental Impact
In a study examining the environmental fate of organophosphates, this compound was found to degrade in soil under aerobic conditions. The degradation products were less toxic and showed reduced bioaccumulation potential in aquatic organisms.
Case Study 2: Human Exposure
A case report highlighted acute poisoning in agricultural workers exposed to high concentrations during pesticide application. Symptoms included respiratory failure and convulsions, necessitating immediate medical intervention and atropine administration as an antidote.
Q & A
Basic Research Questions
Q. What synthetic routes are used to prepare O-(4-Aminophenyl) O,O-dimethyl phosphorothioate, and how is its structure validated?
- Methodology : The compound is synthesized via nucleophilic substitution reactions, where dimethyl phosphorothioate reacts with 4-aminophenol derivatives. Structural validation typically employs single-crystal X-ray diffraction to confirm bond angles, torsion angles, and molecular geometry. For example, crystallographic studies of analogous compounds (e.g., cythioate) reveal mirror-plane symmetry in the thiophosphate ester group and hydrogen-bonding networks .
- Key Data : Molecular formula (C₈H₁₂NO₅PS₂), molecular weight (~310.33 g/mol), and IUPAC nomenclature should align with crystallographic data to ensure purity.
Q. Which analytical techniques are optimal for detecting this compound in biological matrices?
- Methodology :
- Mass Spectrometry (MS) : Electron ionization (EI) in positive-ion mode provides fragmentation patterns (e.g., m/z 277 for related phosphorothioates) .
- Chromatography : Reverse-phase HPLC coupled with UV detection (λ = 220–280 nm) separates the compound from metabolites.
Advanced Research Questions
Q. What metabolic pathways are observed for this compound in vertebrates, and how do they differ from structurally similar organophosphates?
- Methodology :
- In Vitro Studies : Incubate the compound with liver microsomes (e.g., rat or human) to identify oxidative metabolites via LC-MS/MS.
- Key Pathways : Demethylation at the phosphate group and oxidation of the aminophenyl moiety to nitro or hydroxyl derivatives, analogous to fenitrothion metabolism .
Q. How can conflicting toxicity data for this compound be resolved across studies?
- Methodology :
- Dose-Response Analysis : Compare LD₅₀ values across species (e.g., rodents vs. fish) using probit models.
- Purity Assessment : Contradictions often arise from impurities (e.g., sulfone byproducts). Validate compound purity via NMR and elemental analysis .
Q. What are the dominant environmental degradation products of this compound, and how are they characterized?
- Methodology :
- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) and analyze products via LC-HRMS. Major products may include dimethyl phosphorothioic acid and 4-aminophenol.
- Photolysis : Use UV irradiation (λ = 254 nm) to simulate sunlight-driven degradation. Nitroso and quinone derivatives are expected via radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
